molecular formula C10H19Cl2N3S B12420703 Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride)

Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride)

Cat. No.: B12420703
M. Wt: 287.27 g/mol
InChI Key: QMNWXHSYPXQFSK-XQQJYEBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is a deuterated form of pramipexole, a non-ergot dopamine agonist. This compound is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). The deuterated version is designed to enhance the pharmacokinetic properties of the original compound, potentially offering improved therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) involves the incorporation of deuterium atoms into the pramipexole moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically deuterated analogs of pramipexole, which retain the pharmacological properties of the original compound but with enhanced stability and reduced metabolic degradation .

Scientific Research Applications

Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) exerts its effects by acting as a dopamine receptor agonist. It has a high affinity for the D2 and D3 subtypes of dopamine receptors, which are involved in the regulation of movement and coordination. By stimulating these receptors, the compound helps alleviate the symptoms of Parkinson’s disease and RLS. Additionally, it has been shown to reduce mitochondrial reactive oxygen species (ROS) production and inhibit apoptotic pathways, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is unique due to its deuterium substitution, which enhances its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolic degradation, and potentially fewer side effects compared to its non-deuterated counterparts .

Biological Activity

Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is a selective dopamine receptor agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). This article explores its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pramipexole exhibits a high affinity for dopamine receptors, particularly the D2 and D3 subtypes. It is classified as a non-ergot dopamine agonist, which differentiates it from older dopamine therapies that often have more side effects. The compound's selectivity for the D3 receptor is significant, as it shows a Ki value of 0.5 nM for D3 compared to higher values for D2 subtypes (3.3 nM for D2S and 3.9 nM for D2L) . This selective binding profile suggests that pramipexole may have unique therapeutic advantages in treating PD symptoms.

Pharmacokinetics

Pramipexole has a high bioavailability of over 90%, indicating efficient absorption when administered orally. It reaches peak plasma concentrations within approximately 2 hours post-dose . The drug is extensively distributed throughout the body with a volume of distribution around 500 L and shows minimal protein binding at about 15% . Importantly, pramipexole undergoes little metabolism in humans and is primarily excreted unchanged via the kidneys .

Parkinson's Disease

Clinical studies have demonstrated that pramipexole significantly improves motor function in patients with PD. A double-blind placebo-controlled trial involving 354 patients showed that pramipexole reduced Unified Parkinson’s Disease Rating Scale (UPDRS) scores by approximately 30% and decreased "off" times by about 2.5 hours daily at doses starting from 0.75 mg/day .

Table 1: Clinical Efficacy of Pramipexole in Parkinson's Disease

Study TypeSample SizeDose RangeUPDRS ImprovementOff Time Reduction
Double-blind placebo-controlled3540.75 - 4.5 mg/day~30%~2.5 hours/day
Long-term follow-up50Variable40% effectiveNot specified

Restless Legs Syndrome

In the context of RLS, pramipexole has been shown to be effective over long periods. A cohort study indicated that patients maintained treatment for an average of eight years, reporting varying degrees of efficacy: completely effective in 40% and partially effective in 58% .

Safety Profile

While pramipexole is generally well-tolerated, side effects can occur. Common adverse effects include nausea, insomnia, constipation, somnolence, and visual hallucinations. A study noted that peripheral edema was observed in some patients receiving pramipexole therapy; however, symptoms often improved after discontinuation or dose adjustment .

Table 2: Common Adverse Effects of Pramipexole

Side EffectIncidence (%)
Nausea~20
Insomnia~15
Constipation~10
Somnolence~10
Visual Hallucinations~8

Neuroprotective Properties

Emerging evidence suggests that pramipexole may possess neuroprotective properties beyond its dopaminergic activity. Preclinical studies indicate that it may reduce oxidative stress by minimizing dopamine turnover and stimulating autoreceptors . These properties could contribute to its therapeutic effects in neurodegenerative conditions like PD.

Case Studies

A notable case study involved a patient who developed peripheral edema after starting pramipexole therapy but experienced significant improvement upon tapering off the medication. This highlights the importance of monitoring side effects during treatment .

Properties

Molecular Formula

C10H19Cl2N3S

Molecular Weight

287.27 g/mol

IUPAC Name

(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3;;

InChI Key

QMNWXHSYPXQFSK-XQQJYEBGSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.